![molecular formula C14H14N6O2 B2765573 N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine CAS No. 450344-97-5](/img/structure/B2765573.png)

N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

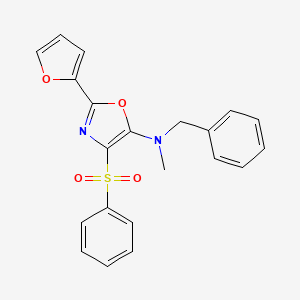

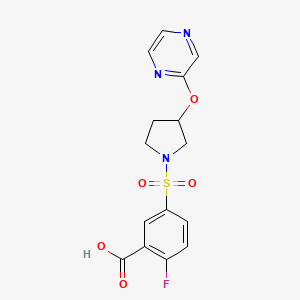

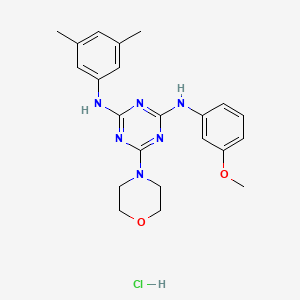

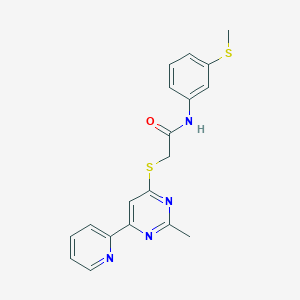

“N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine” is a complex organic compound. It contains an indole moiety, which is a common structure in many natural products and pharmaceuticals . The compound also features a pyrimidine ring, which is a key component of many important biomolecules, including the nucleic acids DNA and RNA .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and pyrimidine moieties. Indoles are known to undergo a variety of reactions, including electrophilic substitutions . Pyrimidines can also participate in a range of reactions, including nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of nitrogen atoms could make the compound basic, and the aromatic rings could contribute to its stability and rigidity .Aplicaciones Científicas De Investigación

- Application : The compound exhibits anti-inflammatory and analgesic properties, making it potentially useful for pain management and inflammation-related conditions .

- Research Findings : Some derivatives of indole compounds, including N4-[2-(1H-INDOL-3-YL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE, have demonstrated effective antiproliferative activities against cancer cell lines such as HeLa, MCF-7, and HT-29 .

- Exploration : Investigate other potential effects, such as neurotransmitter modulation, immune system regulation, or metabolic pathways .

- Implication : Explore whether N4-[2-(1H-INDOL-3-YL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE shares any similarities in plant growth regulation .

Anti-Inflammatory and Analgesic Properties

Antiproliferative Activity Against Cancer Cells

Antibacterial Properties

Biological Activities Beyond Inflammation and Cancer

Plant Hormone Analog

Molecular Docking Studies

Direcciones Futuras

Mecanismo De Acción

Target of Action

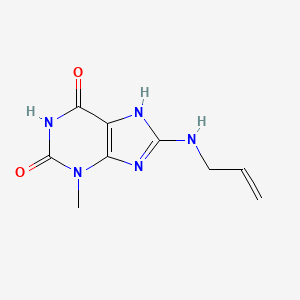

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known for their vast array of biological activities . This suggests that the compound could interact with its targets in a variety of ways, leading to different biological effects.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , the compound could potentially have a wide range of molecular and cellular effects.

Propiedades

IUPAC Name |

4-N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2/c15-13-12(20(21)22)14(19-8-18-13)16-6-5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7-8,17H,5-6H2,(H3,15,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWRFAVDYZUAAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=NC(=C3[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{7-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2765492.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2765493.png)

![3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2765503.png)

![6-(3-fluorobenzyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2765507.png)

![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B2765509.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2765512.png)